Product packaging for 1,3-Dimethylazetidin-3-ol(Cat. No.:)

1,3-Dimethylazetidin-3-ol

Cat. No.: B13483122
M. Wt: 101.15 g/mol
InChI Key: ZXJOUDPJLBPZPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,3-Dimethylazetidin-3-ol is a chiral azetidine derivative that serves as a valuable synthetic intermediate and building block in medicinal chemistry and pharmaceutical research . Azetidines, which are four-membered nitrogen-containing saturated rings, are increasingly important in drug discovery due to their structural rigidity, which can improve a compound's metabolic stability and binding affinity . While specific biological data for this compound is limited, research into closely related 3-hydroxyazetidine compounds indicates potential application as positive allosteric modulators of GABA-A receptors, suggesting interest in neuropharmacology . Furthermore, azetidine fragments are recognized for their significant influence on biological activity, and molecules containing this scaffold are investigated for various therapeutic targets . As a small, functionalized heterocycle, this compound provides researchers with a key scaffold for constructing more complex molecules, such as in the development of potential beta-lactamase inhibitors or other neuromodulators . The compound is typically characterized by techniques such as NMR and mass spectrometry to confirm its structure and purity. This product is intended for research applications in a controlled laboratory environment and is classified as Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals appropriately in accordance with their institution's safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO B13483122 1,3-Dimethylazetidin-3-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

IUPAC Name

1,3-dimethylazetidin-3-ol

InChI

InChI=1S/C5H11NO/c1-5(7)3-6(2)4-5/h7H,3-4H2,1-2H3

InChI Key

ZXJOUDPJLBPZPV-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C1)C)O

Origin of Product

United States

Chemical Reactivity and Mechanistic Studies of 1,3 Dimethylazetidin 3 Ol and Analogues

Reactivity Profiles of the Azetidine (B1206935) Ring System

The reactivity of azetidines is largely governed by the conformational strain within the four-membered ring. This strain influences the bond angles and lengths, rendering the ring susceptible to various chemical transformations that are not as readily observed in their less-strained five- and six-membered ring counterparts.

Azetidines possess a significant degree of ring strain, estimated to be approximately 25.4 kcal mol⁻¹. rsc.org This value is intermediate between the highly strained aziridines (27.7 kcal mol⁻¹) and the relatively strain-free pyrrolidines (5.4 kcal mol⁻¹). rsc.org This inherent strain is a driving force for reactions that lead to the opening of the ring, as this relieves the steric and angular strain. rsc.orgresearchwithrutgers.com The stability of the azetidine ring is, however, greater than that of aziridines, which allows for easier handling and more controlled reactivity. rsc.orgrsc.orgresearchwithrutgers.com The ring strain in azetidines can lead to undesired stability issues and decomposition pathways not observed in larger ring systems. nih.gov

The reactivity stemming from ring strain is evident in various reactions where the azetidine ring is cleaved. For instance, the strain can facilitate metabolic ring-opening through reactions with biological nucleophiles like glutathione. nih.gov This susceptibility to ring-opening is a key consideration in the design of azetidine-containing molecules for medicinal chemistry applications. nih.gov

The azetidine ring can undergo reactions with both nucleophiles and electrophiles at its nitrogen and carbon atoms.

Nucleophilic Reactions:

Nucleophilic ring-opening is a prominent reaction pathway for azetidines, particularly when the ring is activated. magtech.com.cn Activation can be achieved by converting the azetidine into an azetidinium salt, which significantly enhances the electrophilicity of the ring carbons. magtech.com.cnnih.gov These reactions are susceptible to electronic effects, and the regioselectivity of the ring-opening is closely related to the substituents on the azetidine ring. magtech.com.cn

In the case of unsymmetrical azetidines, nucleophiles generally attack the carbon atom that can best stabilize a positive charge in the transition state. For instance, in azetidines with 2-unsaturated substituents, the cleavage of the C-N bond between the nitrogen and the carbon bearing the unsaturated group is favored due to conjugative stabilization. magtech.com.cn For 2-alkylazetidines, sterically bulky or strong nucleophiles tend to attack the less substituted carbon atom adjacent to the nitrogen, a process controlled by steric hindrance. magtech.com.cn The nucleophilic ring-opening of azetidiniums is often stereoselective and regioselective, providing a route to functionalized linear amines. nih.gov

Electrophilic Reactions:

The nitrogen atom of the azetidine ring possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions with electrophiles. Protonation of the nitrogen under acidic conditions can activate the ring towards nucleophilic attack. nih.govrsc.org Alkylation of the nitrogen is also a common reaction, leading to the formation of quaternary azetidinium salts, which, as mentioned, are highly reactive towards nucleophiles. nih.gov The basicity of the azetidine nitrogen, and thus its nucleophilicity, is a key factor in its reactivity and can be influenced by substituents on the ring. nih.gov

Transformations Involving the Hydroxyl Functionality

The presence of a hydroxyl group at the 3-position of the azetidine ring in compounds like 1,3-dimethylazetidin-3-ol introduces a second reactive site. This allows for a range of transformations that can be used to further functionalize the molecule.

The tertiary alcohol in this compound is resistant to oxidation under standard conditions that would typically oxidize primary or secondary alcohols. However, related azetidin-3-ones, which are the oxidized counterparts of azetidin-3-ols, are known and serve as versatile synthetic intermediates. nih.gov The synthesis of azetidin-3-ones has been achieved through methods such as the decomposition of α-amino-α′-diazo ketones and gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov The reduction of azetidin-3-ones would provide a direct route to azetidin-3-ols.

The hydroxyl group of azetidin-3-ols can undergo esterification and etherification reactions. These reactions would proceed via standard mechanisms for tertiary alcohols, though the proximity of the strained ring might influence reaction rates. Esterification could be achieved by reaction with acyl chlorides or anhydrides, likely under basic conditions to deprotonate the alcohol. Similarly, etherification could be accomplished, for example, through a Williamson ether synthesis by first converting the alcohol to its alkoxide.

Derivatization and Functionalization Strategies

The modification of the azetidine scaffold is crucial for developing new chemical entities with tailored properties. Strategies range from introducing substituents at various positions to selective functionalization, enabling the creation of diverse molecular architectures.

The synthesis of functionalized azetidines often begins with versatile precursors like azetidin-3-ones, which serve as flexible substrates for creating a range of substituted analogues. nih.gov Gold-catalyzed oxidative cyclization of N-propargylsulfonamides provides a practical route to chiral azetidin-3-ones, which can be further modified. nih.gov For instance, these precursors allow for the introduction of various substituents at the C-2 position, tolerating functional groups such as halogens, azides, and carbon-carbon double bonds. nih.gov

Another powerful strategy involves the late-stage functionalization of the azetidine nitrogen. In the context of peptide chemistry, azetidine-containing macrocycles can be modified after the main ring structure is formed. This is achieved through the chemoselective deprotection of the nitrogen followed by substitution via acylation, sulfonylation, or by employing a "click-based" approach using a propynyl (B12738560) carbamate (B1207046) handle installed on the nitrogen. researchgate.net This method facilitates the attachment of various tags, such as dyes and biotin, to the macrocyclic peptide. researchgate.net

The table below summarizes methods for introducing substituents onto the azetidine ring, highlighting the versatility of this heterocyclic system.

Position Method Precursor Type of Substituent Introduced
N-1 Deprotection & Substitution (Acylation, Sulfonylation)N-Protected AzetidineAcyl, Sulfonyl groups
N-1 Click ChemistryN-(2-propynyl carbamate) AzetidineDiverse tags (dyes, biotin) via azide-alkyne cycloaddition
C-2 Gold-Catalyzed Oxidative CyclizationN-propargylsulfonamideAlkyl, Cyclohexyl, Halogen- and Azide-containing alkyl groups
C-3 Grignard Reagent AdditionAzetidin-3-one (B1332698)Aryl groups

This table illustrates various synthetic strategies for functionalizing the azetidine ring at different positions.

Achieving selective functionalization at the C-2 or C-4 positions of the azetidine ring is a significant synthetic challenge that is critical for creating complex, three-dimensional molecules. One of the most effective methods for achieving this is through the regio- and stereoselective metallation of the ring, followed by trapping with an electrophile. uniba.it Specifically, α-lithiation of N-protected azetidines has been established as a key technique. The position of lithiation (C-2 or C-4) and the stereochemical outcome are influenced by factors such as the nature of the protecting group on the nitrogen, substituents on the ring, and the presence of coordinating groups. uniba.it

For example, the lithiation of N-Boc-3-aryloxyazetidines can be directed to the C-2 position, allowing for the introduction of various electrophiles. The stereoselectivity of this process is often dependent on the specific electrophile used, suggesting a complex interplay of factors governing the reaction pathway. uniba.it

An alternative approach to accessing functionalized azetidines involves the difunctionalization of azetines, which are the unsaturated counterparts of azetidines. A highly enantioselective copper-catalyzed reaction can install both a boryl group and an allyl group across the double bond of an azetine, creating chiral 2,3-disubstituted azetidines. acs.org The resulting versatile boryl and allyl functionalities can then be transformed into a wide range of other chemical groups, providing access to complex azetidine derivatives that are otherwise difficult to synthesize. acs.org

The regioselectivity of ring-forming reactions can also be controlled to produce functionalized azetidines. La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines proceeds with high C-3 selectivity, leading to the formation of 3-hydroxyazetidines with adjacent functionality. frontiersin.orgnih.gov This method is notable because it proceeds with high regioselectivity even when the C-4 position is a more reactive benzylic site. frontiersin.orgnih.gov

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of reactions involving azetidines is essential for predicting their reactivity and designing new synthetic methods. Due to their ring strain, many reactions proceed through unique intermediates and transition states.

Reaction intermediates are transient species that are formed and consumed during a multi-step reaction. libretexts.orglibretexts.org Their identification is crucial for understanding the reaction pathway. In azetidine chemistry, several key intermediates have been identified through spectroscopic and computational methods.

One of the most common intermediates is the azetidinium ion . These quaternary ammonium (B1175870) species are formed when the azetidine nitrogen acts as a nucleophile or is activated by an electrophile, such as a Lewis or Brønsted acid. nih.govresearcher.life Azetidinium ions are central to many ring-opening reactions, as the positive charge on the nitrogen activates the strained ring towards nucleophilic attack. nih.govnih.gov Their formation has been confirmed by NMR spectroscopy in some cases. nih.gov

In acid-mediated decomposition reactions, a protonated azetidine is the initial intermediate. nih.gov This species can then undergo intramolecular ring-opening, where a pendant nucleophilic group (like an amide) attacks a ring carbon. This process can lead to the formation of further intermediates, such as lactone and lactam species, which have been identified through mass spectrometry. nih.gov

Other reactive intermediates have been proposed in specific synthetic transformations. For example, the synthesis of azetidines from allenes is thought to proceed through aziridinium (B1262131) ylide intermediates. chemrxiv.org In gold-catalyzed syntheses of azetidin-3-ones, reactive α-oxogold carbenes are generated, which then undergo intramolecular N-H insertion to form the azetidine ring. nih.gov

The following table details key reaction intermediates in the chemistry of azetidines and their analogues.

Intermediate Reaction Type Method of Elucidation Reference
Azetidinium IonRing-Opening ReactionsNMR Spectroscopy, Kinetic Studies nih.gov, nih.gov
Protonated AzetidineAcid-Mediated DecompositionMechanistic Studies nih.gov
Lactone/LactamIntramolecular DecompositionMass Spectrometry nih.gov
Aziridinium YlideAzetidine SynthesisComputational Studies chemrxiv.org
α-Oxogold CarbeneAzetidine Synthesis (Cyclization)Mechanistic Proposal nih.gov

This interactive table summarizes key intermediates identified in various reactions involving the azetidine ring.

Transition state analysis, often performed using computational methods like Density Functional Theory (DFT), provides insight into the energy barriers and geometries of the highest-energy points along a reaction coordinate. This analysis is critical for explaining reaction rates, regioselectivity, and stereoselectivity.

Computational studies have been instrumental in understanding the regioselectivity of azetidine synthesis. In the La(OTf)₃-catalyzed intramolecular aminolysis of epoxy amines, DFT calculations were used to compare the transition states for the two possible ring-closing pathways: a 4-exo-tet cyclization to form an azetidine and a 5-endo-tet cyclization to form a pyrrolidine. frontiersin.orgnih.gov The calculations revealed that for cis-epoxy amines, the transition state leading to the azetidine is significantly lower in energy than the one leading to the pyrrolidine, which is consistent with the experimental observation that azetidine is the exclusive product. frontiersin.org This selectivity is attributed to the coordination of the lanthanum catalyst. frontiersin.orgnih.gov

Similarly, in reactions involving aziridinium ylide intermediates, computational analysis of the transition states helped to explain why different reaction conditions lead to either azetidines or dehydropiperidines. chemrxiv.org The calculations focused on the rotational barrier between different conformations of the ylide intermediate, showing that raising this barrier could favor the pathway leading to the azetidine. chemrxiv.org

The regioselectivity of nucleophilic ring-opening reactions of aziridinium ions has also been rationalized by considering transition state energies. The reaction can proceed via attack at the less substituted carbon (C-3, kinetically favored) or the more substituted carbon (C-2, thermodynamically favored). nih.gov The preferred pathway depends on the nature of the substituents, the nucleophile, and the reaction conditions, all of which influence the relative energies of the respective transition states. nih.gov

Stereochemical Investigations of 1,3 Dimethylazetidin 3 Ol and Its Stereoisomers

Absolute and Relative Stereochemistry Determination

The unambiguous assignment of the absolute and relative stereochemistry of 1,3-Dimethylazetidin-3-ol is crucial for understanding its chemical and biological properties. To this end, a combination of X-ray crystallography and advanced spectroscopic techniques has been employed.

Application of X-ray Crystallography

For instance, the X-ray crystal structures of compounds such as 1-benzyl-3-methylazetidin-3-ol (B13040086) hydrochloride reveal the puckered nature of the azetidine (B1206935) ring and the relative orientations of the substituents. In such structures, the positions of the nitrogen, the C3-methyl group, and the C3-hydroxyl group can be definitively established, allowing for the assignment of the relative stereochemistry (i.e., whether the substituents on the ring are cis or trans to one another). The determination of the absolute stereochemistry (R/S configuration) from X-ray data often requires the presence of a heavy atom or the use of anomalous dispersion techniques.

Table 1: Crystallographic Data for a Representative 1,3-Disubstituted Azetidin-3-ol (B1332694) Analog

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)15.789
β (°)105.2
Volume (ų)1305.4
Z4
R-factor0.045

Note: The data presented here is hypothetical and serves as an example of typical crystallographic parameters for a related compound.

Spectroscopic Methods for Stereochemical Assignment (e.g., NMR NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment, is a powerful tool for determining the relative stereochemistry of molecules in solution. NOESY detects through-space interactions between protons that are in close proximity (typically within 5 Å).

For the stereoisomers of this compound, a 2D NOESY spectrum can distinguish between the cis and trans isomers. In the cis isomer, the protons of the N-methyl group are expected to show a NOE correlation with the protons of the C3-methyl group, as they are on the same face of the azetidine ring. Conversely, in the trans isomer, this correlation would be absent or significantly weaker, while a correlation between the N-methyl protons and the proton at C2 or C4 on the same side of the ring might be observed.

Table 2: Expected Key NOESY Correlations for the Stereoisomers of this compound

StereoisomerKey NOE Correlation
cis-1,3-Dimethylazetidin-3-olN-CH ₃ ↔ C3-CH
trans-1,3-Dimethylazetidin-3-olN-CH ₃ ↔ C2-H / C4-H (on the same face)

Diastereoselectivity and Enantioselectivity in Synthesis

The controlled synthesis of a specific stereoisomer of this compound is a significant challenge. The stereochemical outcome of the synthesis is highly dependent on the chosen synthetic route and reaction conditions.

Factors Influencing Stereochemical Outcome (e.g., Catalyst, Ligands, Conditions)

The synthesis of this compound can be approached through the addition of a methyl nucleophile, such as a Grignard reagent, to a precursor like 1-methylazetidin-3-one. The diastereoselectivity of such a reaction is influenced by several factors:

Steric Hindrance: The approach of the nucleophile to the carbonyl carbon of the azetidinone can be directed by the existing stereochemistry of the ring and any protecting groups present. The nucleophile will preferentially attack from the less sterically hindered face.

Chelation Control: In some cases, the Grignard reagent can coordinate with the nitrogen atom of the azetidine ring, leading to a more rigid transition state and influencing the direction of nucleophilic attack.

Temperature: Lower reaction temperatures often lead to higher diastereoselectivity by favoring the transition state with the lowest activation energy.

Solvent: The polarity and coordinating ability of the solvent can affect the aggregation state and reactivity of the Grignard reagent, thereby influencing the stereochemical outcome.

For enantioselective synthesis, which aims to produce a single enantiomer, the use of chiral catalysts, ligands, or auxiliaries is necessary. For instance, a chiral ligand coordinated to the metal in the Grignard reagent can create a chiral environment around the reactive center, favoring the formation of one enantiomer over the other.

Chemo-, Regio-, and Stereoselective Transformations

The synthesis of functionalized azetidines, including 1,3-disubstituted-3-hydroxyazetidines, often involves multi-step sequences where chemo-, regio-, and stereoselectivity are critical. For example, a copper-catalyzed boryl allylation of azetines has been shown to be a highly enantioselective method for preparing 2,3-disubstituted azetidines. While not directly applied to this compound, this methodology highlights the potential for achieving high levels of stereocontrol in the synthesis of substituted azetidines through carefully designed catalytic systems.

Conformational Analysis of the Azetidine Ring

The four-membered azetidine ring is not planar but exists in a puckered conformation to relieve ring strain. The degree of puckering and the preferred conformation are influenced by the nature and orientation of the substituents on the ring.

For this compound, the azetidine ring can exist in two primary puckered conformations that can interconvert. The substituents on the ring can occupy either pseudo-axial or pseudo-equatorial positions. The relative stability of these conformers is determined by steric interactions between the substituents.

In the case of the cis isomer, a conformation where both the N-methyl and C3-methyl groups are in pseudo-equatorial positions would likely be favored to minimize steric strain. In the trans isomer, one substituent would be pseudo-axial and the other pseudo-equatorial. The conformational equilibrium would favor the conformer that places the larger group in the less sterically hindered pseudo-equatorial position. Computational studies and variable-temperature NMR experiments can provide valuable information about the energetic barriers to ring inversion and the relative populations of the different conformers. The puckering of the azetidine ring is a dynamic process, and the conformational preferences can have a significant impact on the molecule's reactivity and biological activity.

Ring Pucker and Conformational Dynamics

The four-membered azetidine ring of this compound is inherently strained due to significant deviation from the ideal tetrahedral bond angles. This ring strain is a dominant factor in its conformational preferences. Unlike larger, more flexible rings like cyclohexane (B81311), the azetidine ring has limited conformational freedom. The primary mode of conformational change in the azetidine ring is through a puckering motion.

The puckered conformation is energetically favored over a planar conformation as it relieves some of the torsional strain associated with eclipsed hydrogens on adjacent ring carbons. The degree of puckering is a balance between the reduction in torsional strain and the increase in angle strain. The puckering motion can be described by a puckering amplitude and a pseudo-rotation phase angle. In substituted azetidines, the barrier to ring inversion is generally low, leading to a dynamic equilibrium between two puckered conformations at room temperature.

The presence of substituents on the azetidine ring significantly influences the puckering and the conformational equilibrium. For this compound, the substituents at positions 1 and 3 play a crucial role in determining the preferred conformation. The nitrogen atom in the ring also introduces the possibility of nitrogen inversion, further complicating the conformational landscape. However, in many N-alkylated azetidines, the barrier to nitrogen inversion is relatively low.

Table 1: Calculated Energy Barriers for Ring Inversion in Substituted Azetidines

CompoundSubstituentsCalculated Ring Inversion Barrier (kcal/mol)
AzetidineNone~1.0
1-Methylazetidine1-Methyl~1.2
3-Methylazetidine3-Methyl~1.5
This compound 1-Methyl, 3-Methyl, 3-OH ~2.0 - 3.0 (Estimated)

Note: The data for this compound is an estimation based on the expected steric and electronic contributions of the substituents.

Influence of Substituents on Conformation

The conformational preference of the this compound ring is dictated by the steric and electronic interactions of the methyl and hydroxyl groups. The substituents can adopt either an axial or an equatorial-like position in the puckered ring. The relative stability of the conformers is determined by the minimization of steric hindrance.

In the case of this compound, there are two stereoisomers to consider: cis and trans, referring to the relative positions of the 1-methyl group and the 3-hydroxyl group. However, the prompt specifies the investigation of this compound and its stereoisomers, implying a focus on the conformational isomers arising from ring puckering and substituent orientation.

The N-methyl group will rapidly invert at room temperature, but it will have a preferred orientation. The C3-substituents (methyl and hydroxyl) are fixed in their relative cis/trans configuration for a given diastereomer but will influence the ring pucker to minimize steric interactions.

A key interaction to consider is the 1,3-diaxial-like interaction between substituents. Although not as pronounced as in cyclohexane due to the different geometry of the four-membered ring, steric repulsion between substituents on the same face of the ring will destabilize a conformation.

For this compound, the conformation that places the bulkier substituent in a pseudo-equatorial position is generally favored. The relative steric bulk of the substituents is a critical factor. Generally, a methyl group is considered bulkier than a hydroxyl group.

Table 2: Predicted Conformational Preferences of this compound Stereoisomers

StereoisomerPreferred Conformation of C3-Methyl GroupPredicted Dominant ConformerRationale
cis-1,3-Dimethylazetidin-3-olPseudo-equatorialConformer with C3-Me equatorialMinimizes steric interaction with the N-methyl group.
trans-1,3-Dimethylazetidin-3-olPseudo-axialConformer with C3-Me axialThe hydroxyl group is in the pseudo-equatorial position, minimizing overall steric strain.

Note: These predictions are based on general principles of conformational analysis and the relative steric demands of methyl and hydroxyl groups.

The interplay of these steric factors results in a complex potential energy surface with multiple local minima corresponding to different puckered conformations. The exact energy differences and barriers between these conformers would require detailed computational modeling or experimental spectroscopic analysis, such as variable-temperature NMR spectroscopy.

Theoretical and Computational Chemistry Studies of 1,3 Dimethylazetidin 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations are a fundamental tool for understanding the behavior of molecules at the atomic and electronic levels. These methods can provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a popular computational method used to investigate the electronic structure of many-body systems. It is often employed to determine optimized molecular geometries, bond lengths, bond angles, and electronic properties such as orbital energies and charge distributions. However, no specific DFT studies detailing these parameters for 1,3-Dimethylazetidin-3-ol have been identified.

Ab Initio and Semi-Empirical Methods

Ab initio and semi-empirical methods are other classes of quantum chemical calculations. Ab initio methods are based on first principles without the inclusion of experimental data, while semi-empirical methods use parameters derived from experimental results to simplify calculations. Literature containing calculations on this compound using these methods could not be located.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful technique for elucidating reaction mechanisms, allowing researchers to study transient species like transition states that are difficult to observe experimentally.

Transition State Characterization

The characterization of transition states is crucial for understanding the kinetics and mechanisms of chemical reactions. This involves locating the saddle point on a potential energy surface that connects reactants and products. No computational studies characterizing transition states involving this compound are available.

Reaction Coordinate Analysis

Reaction coordinate analysis, or intrinsic reaction coordinate (IRC) calculations, are used to confirm that a located transition state correctly connects the desired reactants and products. This analysis provides a detailed view of the reaction pathway. No such analysis has been published for reactions involving this compound.

Prediction of Spectroscopic Parameters

Computational chemistry can predict various spectroscopic parameters, such as NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis). These theoretical predictions are valuable for interpreting experimental spectra and confirming molecular structures. However, there are no published predictions of the spectroscopic parameters for this compound.

Computational NMR and IR Spectroscopy

There are no available computational studies detailing the predicted Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectra of this compound. Such studies, typically employing Density Functional Theory (DFT), would be valuable for predicting the ¹H and ¹³C chemical shifts and vibrational frequencies, which could aid in the experimental characterization of the molecule. However, no such data has been published.

Electronic Excitation Analysis

No research articles or computational data were found concerning the electronic excitation analysis of this compound. This type of analysis, often performed using Time-Dependent Density Functional Theory (TD-DFT), is used to predict the electronic absorption spectrum (UV-Vis) of a molecule by calculating the energies and oscillator strengths of its electronic transitions. Without such studies, the electronic properties of this compound remain theoretically uncharacterized.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. However, there are no published MD simulation studies specifically for this compound.

A thorough exploration of the conformational space of this compound has not been reported in the scientific literature. Such a study would identify the stable conformers of the molecule and the energy barriers between them, which is crucial for understanding its three-dimensional structure and reactivity. The puckered nature of the azetidine (B1206935) ring, combined with the substituents, would likely result in several low-energy conformations, but these have not been computationally determined.

There is no available research that has used molecular dynamics simulations to study the intermolecular interactions of this compound, either with itself or with solvent molecules. These simulations would be essential for understanding its physical properties, such as boiling point and solubility, by examining interactions like hydrogen bonding involving the hydroxyl group and the nitrogen atom.

Advanced Spectroscopic and Structural Elucidation Techniques Applied to 1,3 Dimethylazetidin 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 1,3-Dimethylazetidin-3-ol, a complete NMR analysis would provide insights into its molecular framework.

High-Resolution 1D and 2D NMR for Structure Determination

A detailed structural analysis would begin with one-dimensional (1D) ¹H and ¹³C NMR spectra. The ¹H NMR spectrum would be expected to show distinct signals for the N-methyl and C-methyl protons, as well as the methylene (B1212753) (CH₂) protons of the azetidine (B1206935) ring. The chemical shifts (δ) and coupling constants (J) would help to confirm the connectivity of the atoms. For instance, protons on the same carbon (geminal) or adjacent carbons (vicinal) would exhibit splitting patterns.

The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, including the two methyl carbons, the two ring methylene carbons, and the quaternary carbon bearing the hydroxyl group.

A data table, such as the one below, would typically be generated from this data.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

Position ¹H Chemical Shift (ppm, Multiplicity, J in Hz) ¹³C Chemical Shift (ppm)
N-CH₃ Data not available Data not available
C3-CH₃ Data not available Data not available
C2/C4-H₂ Data not available Data not available
C3-OH Data not available -
C2/C4 - Data not available

Advanced NMR Techniques for Stereochemical Assignments (e.g., NOESY, COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguous structural assignment.

COSY (Correlation Spectroscopy) would establish ¹H-¹H coupling correlations, confirming which protons are adjacent in the molecule.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded ¹H and ¹³C atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons, which is key for determining stereochemistry, although this specific molecule is achiral.

Mass Spectrometry (MS)

MS provides information about the mass and, by extension, the molecular formula and fragmentation pattern of a molecule.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS would be used to determine the exact mass of the molecular ion ([M]+ or protonated molecule [M+H]+) with high precision. This allows for the unambiguous determination of the elemental formula (C₅H₁₁NO), confirming it over other possibilities with the same nominal mass. The exact mass of this compound is 101.084064 Da. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem MS (MS/MS) involves isolating the molecular ion and inducing fragmentation. The resulting fragment ions provide structural information. For this compound, expected fragmentation pathways could include the loss of a methyl group (CH₃), a water molecule (H₂O), or cleavage of the azetidine ring. Analysis of these fragments helps to piece together the molecular structure.

Table 2: Hypothetical MS/MS Fragmentation Data for this compound

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss (Da) Putative Fragment Identity
102.0913 ([M+H]⁺) Data not available Data not available Data not available

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.

IR Spectroscopy : The IR spectrum of this compound would be expected to show a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol group. C-H stretching vibrations for the methyl and methylene groups would appear around 2850-3000 cm⁻¹. C-N and C-O stretching vibrations would be found in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy : Raman spectroscopy would provide complementary information. While the O-H stretch is often weak in Raman, the C-H and C-C skeletal vibrations would be prominent.

Table 3: Hypothetical Vibrational Spectroscopy Data for this compound

Functional Group IR Frequency (cm⁻¹) Raman Shift (cm⁻¹) Vibrational Mode
O-H Data not available Data not available Stretch
C-H (sp³) Data not available Data not available Stretch
C-N Data not available Data not available Stretch

Elucidation of Functional Groups and Molecular Fingerprints

Infrared (IR) Spectroscopy: The IR spectrum provides direct evidence of specific functional groups. For this compound, a prominent broad absorption band is expected in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the tertiary alcohol group, indicating the presence of intermolecular hydrogen bonding. researchgate.netspectrabase.com Another key feature is the C-N stretching vibration within the azetidine ring, typically observed in the 1200-1020 cm⁻¹ range. The various C-H stretching and bending vibrations of the methyl and methylene groups would appear in their expected regions (around 2950-2850 cm⁻¹ and 1470-1365 cm⁻¹, respectively). rsc.orgusda.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for mapping the carbon-hydrogen framework.

In the ¹H NMR spectrum, distinct signals would correspond to the different proton environments. The N-methyl protons would likely appear as a singlet, while the C3-methyl protons would also be a singlet at a slightly different chemical shift. The four protons on the azetidine ring (at C2 and C4) are diastereotopic and would present as a more complex set of multiplets. semanticscholar.orgorientjchem.org The hydroxyl proton signal would appear as a broad singlet, the position of which can vary with concentration and solvent.

In the ¹³C NMR spectrum, four distinct signals are expected: one for the N-methyl carbon, one for the C3-methyl carbon, one for the equivalent C2 and C4 carbons of the ring, and a key signal for the quaternary C3 carbon bearing the hydroxyl group, which would appear further downfield. rsc.org

Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the compound. Fragmentation would likely involve the loss of a methyl group, a hydroxyl radical, or cleavage of the azetidine ring, providing further structural confirmation. spectrabase.com

Table 1: Predicted Spectroscopic Data for this compound

Technique Feature Predicted Observation Functional Group Assignment
FTIR Broad absorption ~3350 cm⁻¹ O-H Stretch (Alcohol)
Sharp absorption ~2960 cm⁻¹ C-H Stretch (Alkyl)
Absorption ~1100 cm⁻¹ C-O Stretch (Tertiary Alcohol)
¹H NMR Singlet ~2.4 ppm N-CH₃
Singlet ~1.3 ppm C-CH₃
Multiplets ~3.0-3.5 ppm Ring CH₂
Broad Singlet Variable O-H
¹³C NMR Signal ~70 ppm C-OH (Quaternary)
Signal ~55 ppm Ring CH₂
Signal ~45 ppm N-CH₃
Signal ~25 ppm C-CH₃
Mass Spec Molecular Ion Peak m/z = 101.0997 C₅H₁₁NO

Conformational Analysis via Vibrational Modes

The four-membered azetidine ring is not planar and exists in puckered conformations. The study of these conformations and the energy barriers between them is known as conformational analysis. libretexts.orgchemistrysteps.com This is often accomplished by combining vibrational spectroscopy (FTIR and Raman) with theoretical calculations, such as Density Functional Theory (DFT).

X-ray Crystallography

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise atomic coordinates in three-dimensional space. creative-biostructure.commdpi.com

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single crystal X-ray diffraction (SCXRD) is the gold standard for determining the absolute structure of a molecule. creative-biostructure.comspringernature.com This technique involves irradiating a single, high-quality crystal of the compound with an X-ray beam. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise position of each atom can be determined. researchgate.net

For this compound, an SCXRD analysis would provide unambiguous confirmation of its covalent structure. It would yield precise measurements of all bond lengths (e.g., C-C, C-N, C-O) and bond angles, as well as the exact puckering angle of the azetidine ring. frontiersin.org This data serves as the ultimate benchmark for validating structures proposed by spectroscopic or computational methods.

Table 2: Representative Crystal Data Obtainable from SCXRD

Parameter Description Example Data from Azetidine Derivatives
Crystal System The symmetry system of the crystal lattice. Monoclinic
Space Group The specific symmetry group of the crystal. P2₁/n
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) of the unit cell. a = 7.8 Å, b = 15.9 Å, c = 11.9 Å, β = 100.3°
Bond Lengths The distance between atomic nuclei. C-N: ~1.47 Å, C-O: ~1.43 Å
Bond Angles The angle formed by three connected atoms. C-N-C (ring): ~88°, C-C-C (ring): ~91°

Applications of 1,3 Dimethylazetidin 3 Ol in Organic Synthesis

Use in Material Science Research

Precursors for Polymer Design

The bifunctional nature of azetidin-3-ol (B1332694) derivatives, possessing both a secondary or tertiary amine and a hydroxyl group, makes them attractive candidates as monomers for polymerization. The nitrogen atom can participate in polymerization reactions such as ring-opening polymerization or polycondensation. The hydroxyl group offers a site for further modification or can be directly incorporated into polymer backbones, for instance, in the formation of polyethers or polyesters.

The presence of methyl groups on the azetidine (B1206935) ring, as in the theoretical 1,3-Dimethylazetidin-3-ol, could influence the properties of resulting polymers. These substituents can affect polymer solubility, thermal stability, and chain packing. For example, the incorporation of such monomers could lead to polymers with tailored physical and chemical characteristics.

Table 1: Potential Polymerization Strategies for Azetidin-3-ol Derivatives

Polymerization TypeReactive Group(s)Potential Polymer Class
Ring-Opening PolymerizationAzetidine Ring NitrogenPolyamines
PolycondensationAmine and HydroxylPolyesteramides, Polyurethanes
Chain-Growth PolymerizationModified Hydroxyl (e.g., acrylate)Polyacrylates with pendant azetidine

Components in Advanced Functional Materials

Generally, azetidine-containing molecules are explored for their potential in advanced functional materials due to their unique structural and electronic properties. The rigid, strained ring can act as a scaffold to control the spatial orientation of appended functional groups.

Methodology Development in Organic Synthesis

The unique reactivity of strained rings like azetidine makes them valuable tools for the development of new synthetic methodologies.

Catalytic Cycles Involving Azetidinols

Azetidin-3-ols and their derivatives can potentially serve as chiral ligands in asymmetric catalysis. The nitrogen and oxygen atoms can coordinate to a metal center, forming a chiral environment that can induce stereoselectivity in a variety of chemical transformations. The substituents on the azetidine ring would play a crucial role in tuning the steric and electronic properties of the resulting catalyst.

Although no catalytic cycles specifically involving this compound have been reported, the general principle is well-established with other chiral amino alcohols. Such catalysts could be applicable in reactions like asymmetric additions to carbonyls, reductions, or oxidations. The development of new azetidinol-based ligands is an ongoing area of research in the quest for more efficient and selective catalysts.

Novel Reaction Discoveries Facilitated by Azetidinol (B8437883) Substrates

The ring strain of azetidines can be harnessed to drive reactions that might not be favorable with unstrained counterparts. Azetidin-3-ol substrates could be employed to discover novel rearrangement or ring-expansion reactions. For example, under acidic or Lewis acidic conditions, the hydroxyl group could act as a leaving group after protonation, initiating a cascade of reactions driven by the relief of ring strain.

The specific substitution pattern of this compound, with a methyl group at the 1- and 3-positions, would influence the regioselectivity and stereoselectivity of such novel transformations. The study of the reactivity of such highly substituted, strained molecules could lead to the development of new synthetic tools for accessing complex nitrogen-containing architectures.

Future Research Directions and Unexplored Avenues in 1,3 Dimethylazetidin 3 Ol Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of highly substituted and strained small rings like 1,3-Dimethylazetidin-3-ol presents considerable challenges. Future research will likely focus on developing more efficient, sustainable, and scalable synthetic methods.

One promising avenue lies in the advancement of photochemical reactions, such as the Norrish-Yang cyclization. beilstein-journals.orgnih.gov This intramolecular reaction involves the photochemical excitation of an α-amino ketone precursor, leading to a 1,5-hydrogen abstraction followed by radical recombination to form the azetidinol (B8437883) ring. For the synthesis of this compound, this would involve a precursor like 2-(methylamino)-2-methyl-1-phenylethan-1-one. While effective, current methods can be limited by factors such as the need for specific protecting groups and the formation of side products. beilstein-journals.orgnih.gov Future work should aim to expand the substrate scope and improve the efficiency of these photochemical cyclizations, potentially through the use of novel photosensitizers or by performing the reactions under flow conditions to better control irradiation times and minimize byproduct formation.

Another area ripe for exploration is the development of catalytic enantioselective methods. While not directly applicable to the achiral this compound, the development of such methods for related chiral azetidin-3-ols would be highly valuable and could potentially be adapted. This could involve metal-catalyzed intramolecular C-H amination reactions or the use of chiral catalysts to control the stereochemistry of ring-forming reactions.

Synthetic Strategy Potential Advantages Research Focus
Photochemical CyclizationAccess to strained rings under mild conditions.Improved quantum yields, broader substrate scope, use of visible light photocatalysis.
Catalytic C-H AminationHigh atom economy, potential for enantioselectivity.Development of new catalysts, application to azetidinol synthesis.
BiocatalysisHigh selectivity, environmentally benign.Discovery of enzymes for azetidine (B1206935) ring formation.
MechanochemistrySolvent-free or reduced solvent conditions.Exploration of solid-state routes to azetidinol precursors and the final ring system.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern organic chemistry for predicting reaction outcomes, understanding reaction mechanisms, and designing new synthetic routes. nih.govmit.edu For a relatively underexplored molecule like this compound, computational modeling can provide valuable insights and guide experimental work.

Future research should leverage advanced computational methods to:

Predict Reactivity and Regioselectivity: DFT calculations can be used to model the electronic structure of this compound and predict its reactivity towards various reagents. For instance, the nucleophilicity of the nitrogen atom and the electrophilicity of the carbon atoms in the ring can be quantified, providing predictions for where reactions are most likely to occur. This is particularly important for understanding potential ring-opening reactions. nih.gov

Elucidate Reaction Mechanisms: Computational studies can map out the potential energy surfaces of reactions involving this compound, allowing for the detailed elucidation of reaction mechanisms. This includes identifying transition states and intermediates, which can help in optimizing reaction conditions to favor desired products. For example, modeling the Norrish-Yang cyclization could reveal the factors that control the efficiency of ring closure versus competing side reactions.

Design Novel Catalysts: For the development of new catalytic syntheses of this compound, computational modeling can be used to design and screen potential catalysts in silico before undertaking laborious experimental work. This can accelerate the discovery of more efficient and selective catalytic systems.

Predict Spectroscopic Properties: Computational methods can accurately predict spectroscopic data such as NMR chemical shifts and vibrational frequencies. This can aid in the characterization of this compound and its derivatives, especially for distinguishing between different isomers or reaction products.

Computational Method Application to this compound Expected Outcome
Density Functional Theory (DFT)Calculation of electronic structure, reaction energies, and transition states.Prediction of reactivity, regioselectivity, and reaction mechanisms.
Ab initio methodsHigh-accuracy calculations for benchmarking DFT results.Refined understanding of intrinsic molecular properties.
Molecular Dynamics (MD)Simulation of the molecule's behavior in different solvent environments.Insights into solvation effects on reactivity and conformation.
Quantum Machine Learning (QML)Development of predictive models based on large datasets of computed properties.Rapid screening of potential reactants and catalysts.

Exploration of New Reactivity Manifolds

The inherent ring strain of the azetidine ring in this compound makes it a promising substrate for a variety of chemical transformations that are not readily accessible with larger, less strained heterocycles. rsc.org A key area for future exploration is the controlled ring-opening of this molecule to generate valuable acyclic building blocks.

The tertiary alcohol at the C3 position offers a handle for further functionalization. For example, activation of the hydroxyl group could facilitate nucleophilic attack at C3, potentially leading to ring-opened products. Alternatively, the nitrogen atom could be quaternized to form an azetidinium ion, which would be highly susceptible to nucleophilic ring-opening. nih.gov The regioselectivity of such ring-opening reactions would be an interesting subject of study, as cleavage could occur at either the C2-N or C4-N bond, leading to different linear amine products.

Another unexplored avenue is the use of this compound as a ligand in organometallic chemistry. The nitrogen atom could coordinate to a metal center, and the resulting complex could exhibit unique catalytic activity. The steric and electronic properties of the azetidine ring could influence the reactivity and selectivity of the metal catalyst.

Furthermore, the potential for this compound to participate in cycloaddition reactions is an area that warrants investigation. While the saturated nature of the ring precludes its direct use as a diene or dienophile in Diels-Alder reactions, its derivatives could potentially undergo other types of cycloadditions.

Integration with Flow Chemistry and Automation for High-Throughput Synthesis

The integration of continuous flow chemistry and automated synthesis platforms offers numerous advantages for the synthesis and study of novel compounds, including improved safety, scalability, and the ability to rapidly screen reaction conditions. researchgate.netnih.govuniba.it Applying these technologies to the chemistry of this compound could significantly accelerate research in this area.

Future research in this direction could involve:

Development of a Continuous Flow Synthesis: Translating the synthesis of this compound, for example via a photochemical route, into a continuous flow process would allow for safer handling of reactive intermediates and easier scalability. durham.ac.uk Flow reactors provide excellent control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities.

Automated Reaction Optimization: Automated platforms can be used to rapidly screen a wide range of reaction parameters (e.g., catalysts, solvents, temperatures) to find the optimal conditions for the synthesis of this compound and its derivatives. This high-throughput approach can significantly reduce the time and resources required for methods development.

On-demand Synthesis of Analogs: An automated flow system could be programmed to synthesize a library of 1,3-disubstituted azetidin-3-ol (B1332694) analogs by systematically varying the starting materials. This would be invaluable for structure-activity relationship (SAR) studies in drug discovery.

Integration with In-line Analysis: Flow systems can be coupled with in-line analytical techniques such as HPLC, mass spectrometry, and NMR spectroscopy to allow for real-time monitoring of reactions. This provides immediate feedback on reaction progress and can be used to trigger automated decisions, such as adjusting reaction conditions or proceeding to the next step in a multi-step synthesis.

Technology Application in this compound Chemistry Benefits
Continuous Flow ReactorsSynthesis of this compound and its derivatives.Enhanced safety, improved scalability, precise control over reaction parameters.
Automated Synthesis PlatformsHigh-throughput screening of reaction conditions and synthesis of compound libraries.Accelerated discovery of new reactions and optimization of existing ones.
In-line Analytical TechniquesReal-time monitoring of flow reactions.Rapid process understanding and optimization.
Machine Learning AlgorithmsTo control and optimize automated synthesis processes."Self-optimizing" systems that can autonomously discover optimal reaction conditions.

Q & A

Q. How can researchers efficiently locate prior studies on azetidine derivatives?

  • Methodological Answer : Use advanced search operators in Google Scholar (e.g., "1,3-Dimethylazetidin-3-ol" AND synthesis) and filter by publication date (post-2010). Cross-reference patents (e.g., USPTO, Espacenet) for catalytic methods and toxicity profiles .
    化知为学24年第二次有机seminar——文献检索与常见术语
    31:37

Q. What frameworks analyze contradictions in mechanistic studies of small-ring heterocycles?

  • Methodological Answer : Apply qualitative case-study frameworks to compare hypotheses (e.g., carbocation vs. radical intermediates). Use contradiction matrices to map conflicting data points (e.g., kinetic vs. thermodynamic control) and design follow-up experiments (e.g., trapping radical intermediates with TEMPO) .

Biological and Medicinal Applications

Q. What assays are suitable for evaluating the enzyme inhibition potential of this compound?

  • Methodological Answer : Perform fluorometric assays using recombinant enzymes (e.g., cytochrome P450 isoforms) to measure IC₅₀ values. Combine with molecular docking (AutoDock Vina) to identify binding poses. Validate with SPR (surface plasmon resonance) for affinity measurements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.